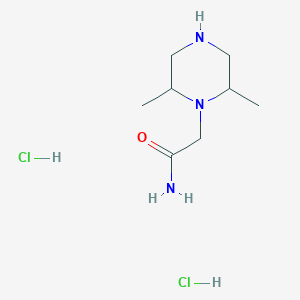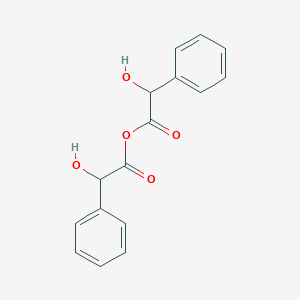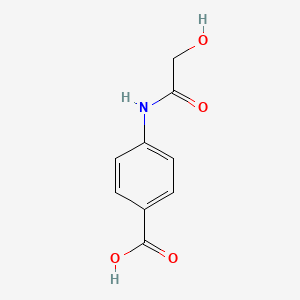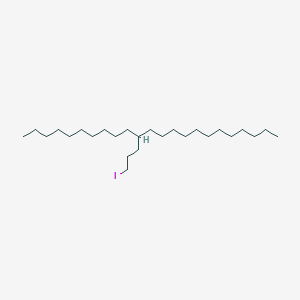
11-(3-Iodopropyl)tricosane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-(3-Iodopropyl)tricosane: is an organic compound with the molecular formula C26H53I It is a long-chain alkane with an iodine atom attached to the 11th carbon of the tricosane backbone through a three-carbon propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-(3-Iodopropyl)tricosane typically involves the alkylation of tricosane with 3-iodopropyl halide. The reaction can be carried out under reflux conditions in an inert solvent such as toluene. A base, such as sodium hydride or potassium carbonate, is often used to deprotonate the tricosane, facilitating the nucleophilic substitution reaction with the 3-iodopropyl halide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions: 11-(3-Iodopropyl)tricosane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Common Reagents and Conditions:
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous solution.
Major Products:
Substitution: 11-(3-Aminopropyl)tricosane.
Reduction: Tricosane.
Oxidation: 11-(3-Hydroxypropyl)tricosane.
Scientific Research Applications
Chemistry: 11-(3-Iodopropyl)tricosane is used as an intermediate in organic synthesis, particularly in the preparation of other functionalized long-chain alkanes. It serves as a building block for the synthesis of complex molecules.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its long alkyl chain and functional group make it suitable for surface modification and the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 11-(3-Iodopropyl)tricosane depends on the specific chemical reactions it undergoes In substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon chain
Comparison with Similar Compounds
Tricosane: A straight-chain alkane with no functional groups.
11-(3-Chloropropyl)tricosane: Similar structure but with a chlorine atom instead of iodine.
11-(3-Bromopropyl)tricosane: Similar structure but with a bromine atom instead of iodine.
Uniqueness: 11-(3-Iodopropyl)tricosane is unique due to the presence of the iodine atom, which is a larger and more polarizable halogen compared to chlorine and bromine. This makes it more reactive in substitution reactions and provides distinct chemical properties that can be exploited in various applications.
Properties
Molecular Formula |
C26H53I |
|---|---|
Molecular Weight |
492.6 g/mol |
IUPAC Name |
11-(3-iodopropyl)tricosane |
InChI |
InChI=1S/C26H53I/c1-3-5-7-9-11-13-14-16-18-20-23-26(24-21-25-27)22-19-17-15-12-10-8-6-4-2/h26H,3-25H2,1-2H3 |
InChI Key |
OBUICBAVGZFGOA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(CCCCCCCCCC)CCCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R)-2,5-dihydroxy-7-methoxyspiro[2H-chromene-3,4'-9,11-dioxatricyclo[6.3.0.03,6]undeca-1(8),2,6-triene]-4-one](/img/structure/B14792251.png)
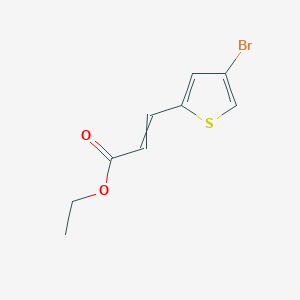
![(23R)-2,4,8,23-tetramethyl-11-oxa-6-azahexacyclo[12.11.0.03,12.05,10.015,24.018,23]pentacosa-1,17-dien-20-ol](/img/structure/B14792285.png)

![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,5R,9S,13S)-5,9-dimethyl-14-methylidene-13-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B14792298.png)
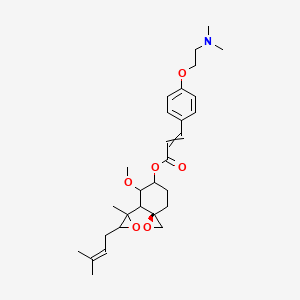
![[4-[2-[[2-(Methoxycarbonylamino)-3-phenylpropanoyl]amino]-2-(2-thiophen-2-yl-1,3-thiazol-4-yl)ethyl]phenyl]sulfamic acid](/img/structure/B14792306.png)
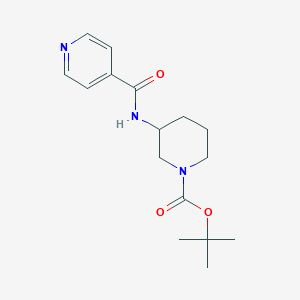

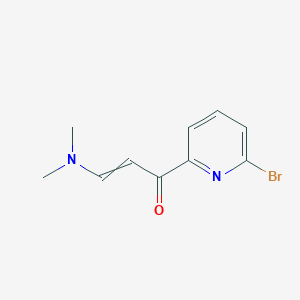
![5-O-benzyl 2-O-ethyl 1-benzyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-2,5-dicarboxylate](/img/structure/B14792323.png)
